molecular formula C22H31D4NO2 B594186 Eicosapentaenoyl Ethanolamide-d4 CAS No. 946524-41-0

Eicosapentaenoyl Ethanolamide-d4

Cat. No. B594186
M. Wt: 349.5
InChI Key: OVKKNJPJQKTXIT-CFUIKADRSA-N
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Description

Eicosapentaenoyl Ethanolamide-d4 (EPEA-d4) is an N-acylethanolamide that inhibits dietary-restriction-induced lifespan extension in wild type and TOR pathway mutant nematodes . It is produced endogenously from eicosapentaenoic acid and serves as a metabolic signal that couples nutrient availability with growth and lifespan . EPEA-d4 contains four deuterium atoms at the 1, 1’, 2, and 2’ positions and is intended for use as an internal standard for the quantification of EPEA by GC- or LC- mass spectrometry .


Molecular Structure Analysis

The molecular formula of Eicosapentaenoyl Ethanolamide-d4 is C22H31D4NO2 . Its average mass is 349.543 Da and its monoisotopic mass is 349.291901 Da .


Physical And Chemical Properties Analysis

Eicosapentaenoyl Ethanolamide-d4 is a solution in ethanol . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol . In Ethanol:PBS (pH 7.2) (1:2), it has a solubility of 0.3 mg/ml .

Scientific Research Applications

  • EPEA has been investigated for its potential in lipid signaling, with studies focusing on its enzymatic synthesis. Wang et al. (2015) described an effective process for synthesizing EPEA using enzymatic amidation, providing insights into its potential for large-scale production (Wang et al., 2015).

  • Research by Liang et al. (2018) explored the use of choline-chloride-based natural deep eutectic solvents for the efficient production of EPEA, highlighting its importance in physiological functions like immunomodulation and anti-inflammation (Liang et al., 2018).

  • The anti-proliferative effects of EPEA have been studied in relation to prostate cancer cells. Brown et al. (2010) found that EPEA showed greater anti-proliferative potency than its parent omega-3 fatty acids, suggesting potential applications in cancer treatment (Brown et al., 2010).

  • Ghanbari et al. (2021) examined the effects of EPEA on seizure susceptibility in mice, revealing its role in neurological conditions and its potential therapeutic applications (Ghanbari et al., 2021).

  • Karaulov et al. (2004) synthesized ethanolamides from natural oils and fats, including EPEA, contributing to the understanding of its chemical properties and potential applications in various industries (Karaulov et al., 2004).

  • Chiurchiù et al. (2018) investigated the role of ALIAmides, including EPEA, in modulating inflammatory responses, suggesting its relevance in the treatment of chronic inflammatory conditions (Chiurchiù et al., 2018).

  • Rovito et al. (2013) studied the anti-proliferative effects of EPEA in breast cancer cells, indicating its potential as a cancer preventive and therapeutic agent (Rovito et al., 2013).

  • Carnevale and Das (2019) explored the anti-inflammatory and vasodilatory properties of ω-3 endocannabinoid epoxide regioisomers, including EPEA, which may have implications in vascular and neuroinflammatory diseases (Carnevale & Das, 2019).

  • Peet and Horrobin (2002) conducted a study on the effects of ethyl-eicosapentaenoate in patients with schizophrenia, providing insights into its potential use in psychiatric conditions (Peet & Horrobin, 2002).

  • McDougle et al. (2017) reported on the anti-inflammatory ω-3 endocannabinoid epoxides, which may play critical roles in inflammation and could aid in the development of therapeutics for diseases like stroke (McDougle et al., 2017).

Future Directions

Eicosapentaenoyl Ethanolamide-d4 has potential applications in the research of obesity and type 2 diabetes (T2D) . It has been found that n‐3‐derived NAEs can reduce the psoriatic phenotype of a reconstructed psoriatic skin model .

properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKKNJPJQKTXIT-CFUIKADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401133450
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosapentaenoyl Ethanolamide-d4

CAS RN

946524-41-0
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
I Hartling, A Cremonesi, E Osuna, PH Lou… - Clinical Chemistry and …, 2021 - degruyter.com
… Eicosapentaenoyl ethanolamide-d4 (EPEA-d4) and arachidonoyl ethanolamide-d8 (AEA-d8) were suppressed by up to 87% when determining matrix effects using post-SPE spiked …
Number of citations: 19 www.degruyter.com
K Maliszewska, K Miniewska, A Godlewski… - Frontiers in Molecular …, 2023 - ncbi.nlm.nih.gov
Introduction: Recent data suggest a possible role of endocannabinoids in the regulation of brown adipose tissue (BAT) activity. Those findings indicate potential treatment options for …
Number of citations: 5 www.ncbi.nlm.nih.gov
M Borgmeyer, C Coman, C Has, HF Schött, T Li… - Cell reports, 2021 - cell.com
Membrane lipids and their metabolism have key functions in neurotransmission. Here we provide a quantitative lipid inventory of mouse and rat synaptic junctions. To this end, we …
Number of citations: 11 www.cell.com
M Jiang, T van der Wel, F Stevens, X Di… - scholarlypublications …
Monoacylglycerol lipase (MAGL) is a 33 kDa serine hydrolase that catalyzes the hydrolysis of monoacylglycerols to corresponding fatty acids and glycerol1, 2. Although MAGL is …
M Jiang, MCW Huizenga, R Bakker… - Discovery of … - scholarlypublications …
A primary concern for medicinal chemists is to design molecules that not only show desired activity and selectivity, but also display suitable pharmacokinetic (PK) properties to have an …

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